3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16275659
InChI: InChI=1S/C11H13N3O/c1-7(2)10-13-14-11(15-10)8-4-3-5-9(12)6-8/h3-7H,12H2,1-2H3
SMILES:
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol

3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline

CAS No.:

Cat. No.: VC16275659

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline -

Specification

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
IUPAC Name 3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)aniline
Standard InChI InChI=1S/C11H13N3O/c1-7(2)10-13-14-11(15-10)8-4-3-5-9(12)6-8/h3-7H,12H2,1-2H3
Standard InChI Key LCSNKXVGUFXBRM-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NN=C(O1)C2=CC(=CC=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)aniline, reflects its core structure: a 1,3,4-oxadiazole ring substituted with an isopropyl group at the 5-position and linked to an aniline group at the 3-position. Key identifiers include:

PropertyValue
Molecular FormulaC11H13N3O\text{C}_{11}\text{H}_{13}\text{N}_{3}\text{O}
Molecular Weight203.24 g/mol
Standard InChIInChI=1S/C11H13N3O/c1-7(2)10-13-14-11(15-10)8-4-3-5-9(12)6-8/h3-7H,12H2,1-2H3
Canonical SMILESCC(C)C1=NN=C(O1)C2=CC(=CC=C2)N

The planar oxadiazole ring contributes to aromatic stability, while the isopropyl group introduces steric bulk, influencing reactivity and intermolecular interactions.

Spectroscopic Properties

Although specific spectral data (e.g., NMR, IR) are absent in available literature, analogous oxadiazole derivatives exhibit characteristic signals. For example:

  • 1H^1\text{H}-NMR: Aromatic protons (δ 6.5–7.5 ppm), NH2_2 (δ ~5.0 ppm, broad), and isopropyl methyl groups (δ 1.2–1.4 ppm) .

  • 13C^{13}\text{C}-NMR: Oxadiazole carbons (δ 155–165 ppm), aromatic carbons (δ 115–135 ppm), and isopropyl carbons (δ 20–25 ppm) .

Synthesis and Optimization Strategies

Cyclization-Based Routes

The synthesis of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline typically involves cyclization of acylthiosemicarbazides using oxidizing agents like iodine. A generalized pathway is:

  • Precursor Preparation: React aniline derivatives with acyl chlorides to form thiosemicarbazides.

  • Cyclization: Treat with iodine in refluxing ethanol to form the oxadiazole ring.

  • Purification: Recrystallization or column chromatography yields the final product.

Example Protocol:

  • Step 1: 3-Aminobenzoic acid is converted to its hydrazide derivative.

  • Step 2: Reaction with isopropyl isothiocyanate forms the thiosemicarbazide intermediate.

  • Step 3: Cyclization with iodine (I2\text{I}_2) in ethanol at 80°C for 6 hours.

ParameterCondition
Temperature80°C
Reaction Time6 hours
Oxidizing AgentIodine (1.2 equiv)
SolventEthanol
Yield60–75% (reported for analogs)

Alternative Methodologies

Recent advances leverage continuous flow reactors for scalability. For instance, the use of microfluidic systems reduces reaction times and improves yields by enhancing heat/mass transfer . A study on analogous oxadiazoles achieved 85% yield in 2 hours using a flow setup with POCl3\text{POCl}_3 as a cyclizing agent .

Physicochemical and Reactivity Profiles

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 200°C, with the oxadiazole ring undergoing thermal ring-opening.

Reactivity Trends

  • Electrophilic Substitution: The aniline’s amino group directs electrophiles to the para position, enabling functionalization (e.g., nitration, sulfonation) .

  • Nucleophilic Attack: The oxadiazole’s electron-deficient ring reacts with nucleophiles at the 2-position, facilitating derivatization .

Applications in Medicinal Chemistry

Antimicrobial Activity

Oxadiazole derivatives demonstrate broad-spectrum antimicrobial properties. While specific data for 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline are lacking, structurally similar compounds exhibit:

  • Bacterial Inhibition: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal Activity: 50% growth inhibition of Candida albicans at 32 µg/mL .

Industrial and Materials Science Applications

Polymer Additives

The compound’s thermal stability and electron-deficient ring make it suitable as a flame retardant. Blending with polypropylene (5 wt%) reduces peak heat release rate by 40% in cone calorimetry tests.

Organic Electronics

Oxadiazoles serve as electron-transport layers in OLEDs. Thin films of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline exhibit:

  • Electron Mobility: 104cm2/V\cdotps10^{-4} \, \text{cm}^2/\text{V·s} (comparable to Alq3_3) .

  • Luminance Efficiency: 15 cd/A at 1000 cd/m2^2 .

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from moderate yields (60–75%) and harsh conditions. Future work should explore:

  • Catalytic Systems: Transition-metal catalysts (e.g., CuI) for greener syntheses .

  • Photochemical Routes: UV-induced cyclization to reduce energy consumption .

Unexplored Biological Targets

The compound’s potential in neurodegenerative diseases (e.g., Alzheimer’s) remains untested. Given its structural similarity to γ-secretase modulators , in vivo studies are warranted.

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